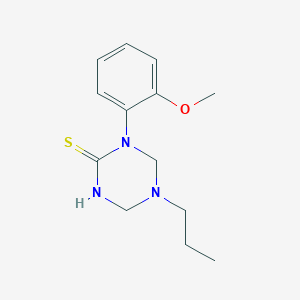![molecular formula C26H20N2OS B11590817 11-phenyl-8-(thiophen-2-yl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11590817.png)
11-phenyl-8-(thiophen-2-yl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-PHENYL-8-(THIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound that features a phenyl group, a thiophene ring, and a cyclohexaphenanthrolinone core
Preparation Methods
The synthesis of 11-PHENYL-8-(THIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexaphenanthrolinone Core: This can be achieved through a series of condensation reactions involving appropriate starting materials such as phenanthroline derivatives and cyclohexanone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation or acylation reaction using benzene or a benzoyl chloride derivative.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
11-PHENYL-8-(THIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
11-PHENYL-8-(THIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific proteins.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 11-PHENYL-8-(THIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar compounds to 11-PHENYL-8-(THIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE include other thiophene-containing heterocycles and phenanthroline derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. Examples include:
Thiophene Derivatives: Compounds like 2,5-diphenylthiophene and 2-thiophenecarboxaldehyde.
Phenanthroline Derivatives: Compounds such as 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline.
The uniqueness of 11-PHENYL-8-(THIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20N2OS |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
11-phenyl-8-thiophen-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C26H20N2OS/c29-22-15-17(16-6-2-1-3-7-16)14-19-24-18-8-4-12-27-20(18)10-11-21(24)28-26(25(19)22)23-9-5-13-30-23/h1-13,17,26,28H,14-15H2 |
InChI Key |
PBYQJWUIZBBSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=CC=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590736.png)

![(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590747.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590757.png)
![(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11590761.png)
![6-[butyl(methyl)amino]-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11590769.png)
![6-amino-8-{4-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11590785.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590806.png)
![6-(4-isopropylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B11590809.png)
![(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11590811.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11590816.png)
![ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590821.png)
![(5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11590822.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11590827.png)
